Methyl 2-(2-((3-(aminomethyl)-5-bromobenzyl)oxy)phenyl)acetate
Description
Methyl 2-(2-((3-(aminomethyl)-5-bromobenzyl)oxy)phenyl)acetate is a brominated aromatic ester with a complex structure featuring an aminomethyl-substituted benzyl ether linkage. Its bromine atom and ester group make it amenable to further functionalization, such as cross-coupling reactions or hydrolysis to carboxylic acids.
Properties
Molecular Formula |
C17H18BrNO3 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
methyl 2-[2-[[3-(aminomethyl)-5-bromophenyl]methoxy]phenyl]acetate |
InChI |
InChI=1S/C17H18BrNO3/c1-21-17(20)9-14-4-2-3-5-16(14)22-11-13-6-12(10-19)7-15(18)8-13/h2-8H,9-11,19H2,1H3 |
InChI Key |
XIDCLHLAGXNJPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)CN)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features include a brominated benzyl ether, an aminomethyl group, and a methyl ester. Below is a comparative analysis with three analogous compounds, highlighting differences in substituents, synthetic routes, and properties:
Table 1: Structural and Functional Comparison
Key Observations
Synthetic Pathways: The target compound likely shares synthetic steps with methyl 2-benzoylamino-3-oxobutanoate derivatives, such as condensation reactions with aromatic amines (e.g., 3-aminomethyl-5-bromobenzyl derivatives) . Cyclization agents like polyphosphoric acid (PPA), used in synthesizing imidazoles and oxazoles , may also apply to forming its benzyl ether or aminomethyl linkages.
Functional Group Impact: Bromine vs. Chlorine: Bromine’s higher atomic weight and polarizability enhance electrophilic substitution reactivity compared to chlorine, as seen in the boronic acid derivative . Aminomethyl Group: This group increases solubility in polar solvents and enables further derivatization (e.g., amidation), contrasting with the inert methyl group in the boronic acid analog.
Biological Relevance :
- Imidazole derivatives (e.g., compound 5 in Table 1) exhibit antimicrobial activity , suggesting the target compound could be modified for similar applications.
- The ester group’s hydrolytic lability differentiates it from boronic acids, which are stable under physiological conditions .
Research Findings and Data Gaps
- Thermal Stability : PPA-mediated syntheses (used for related compounds ) suggest the target compound may degrade above 140°C, necessitating controlled reaction conditions.
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